molecular formula C9H14N4O B1380312 [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1533543-04-2

[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No. B1380312
M. Wt: 194.23 g/mol
InChI Key: PGCYINCTQUTZAI-UHFFFAOYSA-N
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Description

“[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with a molecular weight of 194.24 . Its IUPAC name is (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

  • Pharmaceutical Research

    • The compound is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The outcomes of using pyrrolidine derivatives in drug discovery are diverse, as these compounds can lead to a different biological profile of drug candidates .
  • Chemical Synthesis

    • The compound could potentially be used in chemical synthesis . The reaction mixture was precipitated by pouring into H2O (100 ml), the precipitate was filtered off, washed with H2O (100 ml), and dried at reduced pressure .
  • Selective Androgen Receptor Modulators (SARMs)

    • The compound, being a derivative of pyrrolidine, could potentially be used in the synthesis of SARMs . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .
    • The outcomes of using pyrrolidine derivatives in the synthesis of SARMs could potentially lead to the development of drugs with fewer side effects compared to traditional anabolic agents .
  • Hinge Binder in Protein Kinases

    • The amino pyrimidine part of the compound could potentially act as a hinge binder and form two hydrogen interactions with the Met149 of JNK3 . JNK3 is a protein kinase involved in a number of physiological processes.
    • The outcomes of this process could potentially lead to the development of drugs targeting protein kinases .
  • Metabolic Studies

    • The compound could potentially be used in metabolic studies . In a study, rats were treated intraperitoneally with a compound at a dose of 5 or 2 mg/kg b.w./day or with vehicle–water 0.3 ml/kg (control group) once a day in the mornings for 30 days .
  • Protein Kinase Inhibitors

    • The amino pyrimidine part of the compound could potentially act as a hinge binder and form two hydrogen interactions with the Met149 of JNK3 . JNK3 is a protein kinase involved in a number of physiological processes.
    • The outcomes of this process could potentially lead to the development of drugs targeting protein kinases .

Safety And Hazards

Safety information for this compound indicates it is classified under GHS07, which pertains to substances that can cause skin irritation, eye irritation, or respiratory irritation .

properties

IUPAC Name

[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYINCTQUTZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=NC=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol

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